Product packaging for 6-Oxabicyclo[3.1.0]hex-3-en-2-one(Cat. No.:CAS No. 68781-88-4)

6-Oxabicyclo[3.1.0]hex-3-en-2-one

Cat. No.: B14461641
CAS No.: 68781-88-4
M. Wt: 96.08 g/mol
InChI Key: XBJAJFCHSYNWOJ-UHFFFAOYSA-N
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Description

6-Oxabicyclo[3.1.0]hex-3-en-2-one is a high-value chemical intermediate recognized for its critical role in synthetic organic chemistry, particularly in the development of novel nucleoside analogues. Its bicyclic structure, incorporating both an epoxide and an unsaturated ketone, provides a versatile and reactive scaffold for further chemical transformations. This compound serves as a key precursor in the synthesis of 5'-norcarbocyclic analogues of furano[2,3-d]pyrimidine nucleosides via palladium-catalyzed reactions (Trost conditions) . These synthetic nucleoside analogues are of significant research interest for screening potential antitumor activity against various cell lines, including human epidermoid carcinoma (KB-3-1), cervical epithelioid carcinoma (HeLa), and others . The reactivity of this compound allows researchers to efficiently construct complex molecular architectures, facilitating the exploration of structure-activity relationships in medicinal chemistry. Supplied as a high-purity material, it is intended for use in laboratory-scale synthesis to support drug discovery and development efforts. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4O2 B14461641 6-Oxabicyclo[3.1.0]hex-3-en-2-one CAS No. 68781-88-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxabicyclo[3.1.0]hex-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O2/c6-3-1-2-4-5(3)7-4/h1-2,4-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJAJFCHSYNWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C2C1O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10532140
Record name 6-Oxabicyclo[3.1.0]hex-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10532140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68781-88-4
Record name 6-Oxabicyclo[3.1.0]hex-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10532140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Oxabicyclo 3.1.0 Hex 3 En 2 One and Its Derivatives

Direct Synthesis Routes to the 6-Oxabicyclo[3.1.0]hex-3-en-2-one Core

The direct formation of the this compound ring system can be achieved through several powerful synthetic transformations. These methods often involve the concomitant formation of both the epoxide and the bicyclic framework.

Cycloaddition Reactions in Bicyclic Ether Formation

Cycloaddition reactions represent a powerful tool for the construction of cyclic and bicyclic systems. tum.de Photochemical [2+2] cycloadditions, for instance, have been utilized to form bicyclic structures, which can be precursors to bicyclic ethers. While direct [m+n] cycloaddition to form the this compound core is less common, related strategies involving intramolecular cycloadditions of intermediates are pivotal. For example, the irradiation of pyran-4-ones in alcohol solutions can lead to complex bicyclic ethers through a series of photochemical events, including the formation of a 2-alkoxycyclopentenone intermediate that undergoes a subsequent Norrish Type II cyclization. acs.org This process can yield structures related to the 6-oxabicyclo[3.1.0]hexane framework. acs.org

Furthermore, gold-catalyzed cyclizations of 1,5-enynes bearing carbonyl groups can produce oxatricyclic derivatives through a formal [2+2+2] cycloaddition, highlighting the utility of metal catalysis in constructing complex oxygen-containing bicyclic systems. tdx.cat

Epoxidation Strategies for α,β-Unsaturated Oximes

A key transformation to access the this compound core involves the epoxidation of a cyclopentenone precursor. An indirect but effective method involves the epoxidation of α,β-unsaturated oximes. This approach serves as an example of "umpolung," where the normal reactivity of the α,β-unsaturated ketone is inverted by converting it to its oxime derivative. nih.gov Electrophilic epoxidation of these α,β-unsaturated oximes using reagents like in-situ-generated dimethyldioxirane (B1199080) can produce the corresponding epoxides in good yields. nih.gov Subsequent hydrolysis or other transformations of the oxime functionality can then unveil the ketone, yielding the desired 6-oxabicyclo[3.1.0]hexan-2-one structure. nih.gov The Shi asymmetric epoxidation has also been applied to these oxime substrates, albeit with moderate enantioselectivity. nih.gov

The epoxidation of the double bond in N-substituted 2-azabicyclo[2.2.1]hept-5-en-3-ones has been shown to proceed with high exo-selectivity. clockss.org Although this leads to a different bicyclic system, it demonstrates the principle of stereocontrolled epoxidation in related strained ring systems.

Carbene Chemistry and Cyclopropanation Approaches

Carbene and carbenoid chemistry provide a direct entry into the cyclopropane (B1198618) ring of the this compound system. Intramolecular cyclopropanation of suitable precursors is a particularly effective strategy. For instance, copper(II)-mediated intramolecular oxidative cyclopropanation of α-oxo ketene (B1206846) N,S-acetals has been developed for the synthesis of related 3-azabicyclo[3.1.0]hexane derivatives. acs.org This methodology highlights the potential for similar strategies to be applied to oxygen-containing analogues.

The reaction of alkenes with carbenoids generated from diiodomethane (B129776) and a Zn-Cu couple is a well-established method for cyclopropanation and has been applied to the synthesis of related bicyclo[3.1.0]hexane systems. google.com Furthermore, a visible-light-driven approach has been developed for the construction of 2-oxabicyclo[3.1.0]hex-3-ene derivatives from 1,3-dienones, proceeding through carbene intermediates formed via diradical recombination. rsc.org Theoretical studies have also shed light on the formation of diradical intermediates in the rearrangement of bicyclo[3.1.0]hex-3-en-2-ones. researchgate.net

Precursor Chemistry and Intermediate Generation in Synthesis

The synthesis of this compound and its derivatives is highly dependent on the strategic choice and generation of key precursors and intermediates. A common approach involves the cyclization of appropriately substituted open-chain or monocyclic precursors. For example, the synthesis of enantiomerically pure d- and l-bicyclo[3.1.0]hexenyl carbanucleosides starts from (R)-epichlorohydrin and diethyl malonate to form a cyclopropane-fused γ-lactone, a key bicyclic precursor. nih.gov

In other routes, intermediates are generated in situ. For instance, the ozonolysis of (1R,cis)-4,7,7-trimethyl-3-oxabicyclo[4.1.0]hept-4-en-2-one proceeds through intermediate alkoxylactols to yield 4α-hydroxy-6,6-dimethyl-3-oxabicyclo[3.1.0]hex-2-one. researchgate.net The reaction's sensitivity to solvent and the choice of reductant for decomposing peroxide ozonolysis products highlight the critical role of reaction conditions in controlling the formation of the desired intermediate. researchgate.net

Furthermore, processes for preparing bicyclo[3.1.0]hexane derivatives useful as metabotropic glutamate (B1630785) receptor modulators involve novel intermediate compounds. google.com The synthesis of these complex molecules often relies on a stepwise construction of the bicyclic core, with each step generating a new intermediate that is carried forward. google.com

Stereoselective Synthesis of this compound Derivatives

The biological activity of many this compound derivatives is highly dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods is of paramount importance.

Control of Diastereoselectivity in Ring Formations

Achieving high diastereoselectivity in the formation of the bicyclic ring system is a key challenge. In the synthesis of related 3-azabicyclo[3.1.0]hex-2-enes, intramolecular cyclopropanation of N-allyl enamine carboxylates can be achieved with high diastereoselectivity. acs.org The stereochemical outcome can be influenced by the reaction conditions, such as the copper source and oxidant used. acs.org Subsequent reduction of the imine bond in these systems can also proceed with high diastereoselectivity, with the hydride approaching from the face opposite to the cyclopropane ring. acs.org

In the synthesis of other bicyclic systems, steric factors often play a crucial role in directing the stereochemical outcome. For example, the reduction of 8-oxabicyclo[3.2.1]oct-6-en-2-one derivatives with sodium borohydride (B1222165) can proceed with high stereoselectivity due to the steric hindrance of one face of the ketone. scispace.com Similarly, the addition of highly reactive reagents like allylmagnesium halides to α-substituted acyclic chiral ketones can proceed with high stereoselectivity, which is dictated by the most accessible diastereoface of the ketone's lowest energy conformation. nih.gov

In the context of the 6-oxabicyclo[3.1.0]hexane system, the solvolysis of syn- and anti-(6-oxabicyclo[3.1.0]hex-3-yl)methyl p-bromobenzenesulfonates demonstrates the profound impact of stereochemistry on reactivity, with the syn isomer reacting significantly faster due to the participation of the epoxide oxygen. This highlights the importance of controlling the relative stereochemistry of substituents on the bicyclic core.

Chiral Pool Approaches and Enantioselective Transformations

The synthesis of enantiomerically pure bicyclo[3.1.0]hexenyl carbanucleosides has been achieved utilizing (R)-epichlorohydrin as a chiral starting material. nih.gov This strategy relies on a sequence of key reactions, including tandem alkylation, γ-lactonization, and a chemoselective reduction of an ester in the presence of a γ-lactone. nih.gov The resulting bicyclo[3.1.0]hex-3-en-2-ol analogs serve as crucial intermediates for the synthesis of nucleoside derivatives. nih.gov

Organocatalyzed desymmetrization has also proven to be a powerful method for the enantioselective synthesis of 3-oxabicyclo[3.1.0]hexan-2-one derivatives. thieme-connect.comsmolecule.com This technique employs small organic molecules, such as thiourea (B124793) derivatives prepared from chiral diamines, to catalyze the asymmetric ring-opening of prochiral cyclic anhydrides. researchgate.net For instance, the desymmetrization of various cyclic anhydrides using a catalyst derived from (R,R)-1,2-diphenylethylenediamine affords the desired products in high yields and enantioselectivities. researchgate.net A robust and scalable process for the synthesis of 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one has been developed based on this organocatalyzed desymmetrization, followed by a chemoselective reduction. thieme-connect.comthieme-connect.com

Table 1: Enantioselective Synthesis of 3-Oxabicyclo[3.1.0]hexan-2-one Derivatives

Catalyst/MethodSubstrateProductYield (%)Enantiomeric Excess (%)Reference
Rhodium-catalyzed intramolecular cyclopropanationAllylic diazoacetate6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one8998 thieme-connect.com
Thiourea organocatalystCyclic anhydrideThiolysis product86-9860-94 researchgate.net
Thiourea organocatalystCyclic anhydrideAminolysis product90-9490-95 researchgate.net

Photochemical Synthetic Pathways to Oxabicyclic Systems

Photochemical reactions offer unique pathways to construct the oxabicyclic core. These methods often proceed under mild conditions and can provide access to structures that are difficult to obtain through traditional thermal reactions.

Norrish Type II Photoreactions in Bicyclic Synthesis

The Norrish Type II reaction is a photochemical process involving the intramolecular abstraction of a γ-hydrogen by an excited carbonyl group, leading to the formation of a 1,4-biradical. wikipedia.orgnumberanalytics.com This intermediate can then undergo cyclization to form a cyclobutanol (B46151) derivative (the Norrish-Yang reaction) or cleave to yield an alkene and an enol. wikipedia.orgyoutube.com This reaction is particularly useful in the synthesis of bicyclic systems. wikipedia.orgyoutube.com For example, the irradiation of cyclic ketones can lead to the formation of bicyclic alcohols. youtube.com The regioselectivity of the Norrish-Yang photocyclization can be influenced by factors such as the conformation of the substrate, as demonstrated in the solid-state photochemistry of steroidal 1,2-diketones. nih.gov

Visible Light-Driven Methodologies for Oxabicyclo[3.1.0]hex-3-ene Derivatives

Visible light-driven photochemical synthesis has emerged as a powerful tool for constructing complex organic molecules. rsc.orgrsc.org A generic strategy has been developed for the dearomative ring expansion of (aza)arenes to access dihydrofuran-based polycyclic compounds. rsc.orgrsc.org This methodology has been extended to 1,3-dienones, providing a valuable route to 2-oxabicyclo[3.1.0]hex-3-ene derivatives. rsc.orgresearchgate.net The reaction is believed to proceed through the formation of carbene intermediates from triplet enones, which then undergo diradical recombination. rsc.org This method exhibits a broad substrate scope and is tolerant of various functional groups. rsc.orgrsc.org

Functional Group Transformations within the Bicyclic Scaffold

Once the 6-oxabicyclo[3.1.0]hexane core is constructed, a variety of functional group transformations can be performed to create diverse derivatives. For instance, the ketone functionality can be reduced to the corresponding alcohol. smolecule.com The ester group in derivatives like syn- and anti-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexanes can be converted to p-bromobenzenesulfonate esters for solvolysis studies. The epoxide ring can also participate in neighboring group participation during solvolysis reactions.

Furthermore, functional groups on aryl substituents attached to the bicyclic system can be modified. For example, in 1,3,5-triphenyl-6-oxoverdazyls, a related heterocyclic system, functional groups like benzyloxy, benzoyloxy, and nitro groups have been successfully transformed into phenols and anilines, which can be further derivatized. vanderbilt.edu These transformations expand the synthetic utility of the bicyclic scaffold for creating more complex molecules. vanderbilt.edu

Chemical Reactivity and Mechanistic Investigations of 6 Oxabicyclo 3.1.0 Hex 3 En 2 One

Thermal Rearrangements and Reaction Pathways

Under thermal conditions, derivatives of 6-oxabicyclo[3.1.0]hexan-2-one can undergo rearrangements to form corresponding phenols. For instance, 6,6-dihalobicyclo[3.1.0]hexan-2-ones can undergo a 2π-electrocyclic ring opening at low temperatures to yield meta-halophenols. researchgate.net This process is notable as disrotatory, thermally allowed 2π-electrocyclic ring-opening reactions typically necessitate high temperatures to proceed. researchgate.net

Theoretical studies on a model system, the rearrangement of compound 8 to 11 , predict a two-step mechanism on the ground state potential energy surface (So PES). The initial step involves the cleavage of the internal cyclopropane (B1198618) C-C bond, proceeding through a high-energy transition structure to form a singlet intermediate (10-So ). This intermediate is situated 25.0 kcal/mol above the ground state of 8 . Subsequently, this intermediate undergoes a 1,2-hydrogen shift, surmounting a relatively small energy barrier of 2.7 kcal/mol to yield the final product 11 . researchgate.net

Photochemical Rearrangements and Excited State Dynamics

The photochemistry of 6-oxabicyclo[3.1.0]hex-3-en-2-one and related α,β-unsaturated carbonyl compounds is rich and complex, often involving electronically excited states and the formation of reactive intermediates. nih.gov The absorption of light promotes the molecule to an excited state, altering its reactivity and enabling transformations that are inaccessible under thermal conditions. nih.gov For α,β-unsaturated ketones, photoexcitation typically leads to an initial short-lived singlet state which can then undergo intersystem crossing (ISC) to a more stable triplet state. nih.gov

Formation and Characterization of Diradical Intermediates

A central feature in the photochemistry of these systems is the generation of diradical species. rsc.org Upon photoexcitation, α,β-unsaturated carbonyl compounds can react from the ³ππ* state with alkenes to form 1,4-biradical intermediates. acs.org The behavior of these diradicals significantly influences the stereochemistry and regiochemistry of the reaction products. acs.org

Theoretical studies have shown that photoisomerization can proceed through a pathway involving a triplet state. The mechanism is proposed to be: Rea-S0 → FC-T1 → Min-T1 → TS1-T1 → T1/S0 → Int1-S0 → TS2-S0 → Int2-S0 → TS3-S0 → Pro-S0. researchgate.net In this sequence, a 1,3-biradical can be formed, which then undergoes intersystem crossing to a different biradical that possesses some zwitterionic character. researchgate.net The generation of diradical species from substrates by absorbing photon energy is a key step that leads to the formation of crucial cyclopropane intermediates. rsc.org

Role of Zwitterionic Intermediates in Photochemistry

Zwitterionic intermediates have been proposed to play a significant role in the photochemical rearrangements of bicyclo[3.1.0]hex-3-en-2-ones. researchgate.net Experimental observations have suggested that a six-membered ring, type B zwitterion is a common intermediate in the solution-phase photochemistry of these compounds. researchgate.net Theoretical calculations have successfully located this zwitterionic intermediate, particularly in polar solvents, supporting its accessibility in such environments. researchgate.net The presence of these intermediates can explain the observed product distributions, such as the preferential migration of aryl groups in certain derivatives. researchgate.net

Intersystem Crossing and Photoisomerization Mechanisms

Intersystem crossing (ISC) is a critical process in the photochemistry of this compound, enabling transitions between singlet and triplet potential energy surfaces. researchgate.netnih.gov Theoretical findings emphasize the necessity of considering ISC to accurately interpret the reaction mechanisms. researchgate.net The photoisomerization process often initiates from the excited triplet state (T1), which is predicted to be a ππ* state lying significantly above the ground state in energy. researchgate.net The pathway involves transitions between the triplet and ground state potential energy surfaces, facilitated by spin-orbit coupling. researchgate.net This allows for the formation of various intermediates, including biradicals, before leading to the final photoproducts. researchgate.net

Epoxide Ring-Opening Reactions

The strained epoxide ring in 6-oxabicyclo[3.1.0]hexan-3-one is highly reactive towards nucleophiles, making it a valuable electrophile in organic synthesis. This reactivity allows for the formation of new chemical bonds and the construction of more complex molecular architectures.

Nucleophilic Attack on the Strained Ring System

The inherent ring strain of the epoxide in 6-oxabicyclo[3.1.0]hexan-3-one drives its reactivity. Nucleophilic attack leads to the opening of the three-membered ring, a reaction that can be exploited for various chemical transformations. This process facilitates the introduction of a wide range of functional groups, leading to diverse substituted products. The regiochemistry and stereochemistry of the ring-opening are key aspects that are influenced by the nature of the nucleophile and the reaction conditions.

Stereoselectivity in Epoxide Ring-Opening Reactions

The ring-opening of epoxides is a fundamental reaction in organic synthesis, and the stereochemical outcome is of paramount importance. For cyclic epoxides like 6-oxabicyclo[3.1.0]hexan-2-one and its derivatives, the reaction generally proceeds with anti-selectivity via an SN2 mechanism. thieme-connect.de This involves the nucleophilic attack at one of the epoxide carbons, leading to inversion of configuration at that center.

The choice of reagent and reaction conditions is critical in controlling the stereoselectivity. For instance, the ring-opening of the related saturated compound, 6-oxabicyclo[3.1.0]hexane, can be achieved using various reagents that activate the epoxide for nucleophilic attack by an iodide ion. thieme-connect.de Alkali metal iodides, often in the presence of an acid catalyst like acetic acid or a solid proton donor, are effective for this transformation. thieme-connect.de

A notable example of stereocontrolled ring-opening is the desymmetrization of meso-epoxides. A zirconium complex with a homochiral amine ligand has been used to catalyze the enantioselective opening of 6-oxabicyclo[3.1.0]hexane. thieme-connect.de In this process, the catalyst facilitates the attack of an iodine species, derived from allyl iodide, to yield an [(2-iodocyclopentyl)oxy]trimethylsilane with high enantioselectivity (95% ee). thieme-connect.de This demonstrates that with appropriate chiral catalysts, highly stereoselective ring-opening can be achieved, creating valuable chiral building blocks.

In the context of vinyl epoxides, borate (B1201080) reagents can activate the epoxide for ring-opening and intramolecularly deliver an aryloxy nucleophile from the same face, resulting in syn-1,2-addition products stereoselectively. acs.org This contrasts with the more common anti-addition and underscores the versatility of epoxide chemistry based on the chosen methodology. thieme-connect.deacs.org

Oxidation and Reduction Chemistry of the Bicyclic Ketone

The this compound core contains two key functional groups amenable to oxidation and reduction: the enone and the epoxide. The reactivity of the enone's carbonyl group is of particular interest.

Reduction of the ketone can be achieved using various reducing agents. For example, derivatives of the bicyclic system can be reduced with agents like lithium aluminum hydride to form the corresponding alcohols. In the synthesis of Beraprost, a prostacyclin analogue, an enone intermediate containing the core bicyclic structure is subjected to an asymmetric Corey-Bakshi-Shibata (CBS) reduction. google.com This highly stereoselective reaction reduces the ketone to a specific diastereomer of the corresponding alcohol, a crucial step in establishing the correct stereochemistry of the final product. google.com

The oxidation of the bicyclic system can lead to various products depending on the reagents and the specific substrate. While direct oxidation of the title compound is less documented in the provided sources, related structures undergo oxidative transformations. For instance, the Baeyer-Villiger oxidation of chiral cyclobutanones spiro-joined to a 6,8-dioxabicyclo[3.2.1]octane system using m-chloroperoxybenzoic acid (mCPBA) yields spirolactones in very good yields. researchgate.net This type of oxidation, if applied to the ketone of this compound, could potentially lead to lactone products through insertion of an oxygen atom adjacent to the carbonyl group.

Substitution Reactions and Reactivity of the Enone Moiety

The enone moiety of this compound is a versatile functional group that can participate in various substitution and addition reactions. The conjugated system allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition to the β-carbon.

The reactivity of vinyl epoxides is often characterized by a competition between conjugate addition and SN2 ring-opening of the epoxide. acs.org For example, treatment of a vinyl epoxide with an amine can yield both the conjugate addition product and the direct ring-opening product. The product ratio can be significantly influenced by the solvent; a polar protic solvent like methanol (B129727) can favor the SN2 ring-opening product, whereas the conjugate addition may be the kinetic and reversible pathway. acs.org

Derivatives of the 6-oxabicyclo[3.1.0]hexene system have been shown to undergo substitution reactions where a nucleophile replaces a leaving group or adds to the system. In a key step for the synthesis of Beraprost, 6-oxabicyclo[3.1.0]hex-2-ene reacts with a substituted halophenol in the presence of a palladium catalyst to form an ether linkage. google.com While this reaction uses the alkene precursor to the title enone, it demonstrates the susceptibility of the bicyclic ring to nucleophilic attack, which in this case is catalyzed by a transition metal.

The solvolysis of derivatives of the saturated 6-oxabicyclo[3.1.0]hexane system has also been investigated. The rate of solvolysis is highly dependent on the stereochemistry of the leaving group, with the syn-isomer reacting 104-105 times faster than the anti-isomer, suggesting participation of the epoxide oxygen's nonbonded electrons in stabilizing the resulting carbocationic intermediate.

Structural Elucidation and Spectroscopic Characterization of 6 Oxabicyclo 3.1.0 Hex 3 En 2 One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 6-oxabicyclo[3.1.0]hex-3-en-2-one systems. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR spectroscopy is instrumental in determining the number, environment, and spatial relationships of hydrogen atoms in the this compound structure. The chemical shifts (δ) of the protons are influenced by their local electronic environment. For instance, protons on the epoxide ring of 6-oxabicyclo[3.1.0]hexane derivatives typically show a characteristic singlet in the ¹H NMR spectrum. conicet.gov.ar In substituted analogs, the coupling constants (J) between adjacent protons provide valuable information about their dihedral angles, aiding in the determination of the relative stereochemistry of the molecule. For example, in certain deoxyadenosine (B7792050) and deoxyguanosine analogues featuring the 6-oxabicyclo[3.1.0]hexane skeleton, a characteristic doublet is observed in their ¹H NMR spectra, which is indicative of the pseudoanomeric proton and helps to confirm the conformation of these nucleosides. conicet.gov.ar

A representative, though not exhaustive, compilation of ¹H NMR data for related 6-oxabicyclo[3.1.0]hexane systems is presented below. It is important to note that specific chemical shifts and coupling constants can vary depending on the solvent used and the specific substituents on the bicyclic core.

Interactive Data Table: Representative ¹H NMR Data for 6-Oxabicyclo[3.1.0]hexane Derivatives

Compound/Derivative Solvent Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference
Deoxyadenosine analogue DMSO-d₆ Epoxide H 3.67 s - conicet.gov.ar
Deoxyadenosine analogue DMSO-d₆ H-1' 5.07 d 7.6 conicet.gov.ar
Deoxyguanosine analogue DMSO-d₆ Epoxide H 3.57 s - conicet.gov.ar
Deoxyguanosine analogue DMSO-d₆ H-1' 4.77 d 7.7 conicet.gov.ar
Benzyl (B1604629) 2-Azabicyclo[2.2.1]hept-5-en-3-one-2-carboxylate CDCl₃ H-2, H-3 2.15, 2.33 dd 1.4, 5.4, 6.8 clockss.org
(1R,2R,4R,5S)-4-(6-Chloro-9H-purin-9-yl)-6-oxabicyclo[3.1.0]hex-2-yl]methanol CDCl₃ - - - - clockss.org

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the this compound system gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., carbonyl, olefinic, epoxide). For instance, in derivatives of 6-oxabicyclo[3.1.0]hexane, the carbon atoms of the epoxide ring have characteristic chemical shifts. conicet.gov.arbeilstein-journals.org The carbonyl carbon of the ketone group typically appears significantly downfield.

Below is a table summarizing representative ¹³C NMR data for compounds containing the 6-oxabicyclo[3.1.0]hexane framework.

Interactive Data Table: Representative ¹³C NMR Data for 6-Oxabicyclo[3.1.0]hexane Derivatives

Compound/Derivative Solvent Carbon Chemical Shift (δ, ppm) Reference
Deoxyadenosine analogue DMSO-d₆ C-epoxide 57.3, 59.3 conicet.gov.ar
Deoxyguanosine analogue DMSO-d₆ C-epoxide 57.0, 58.9 conicet.gov.ar
Benzyl 2-Azabicyclo[2.2.1]hept-5-en-3-one-2-carboxylate CDCl₃ C=O 177.1 clockss.org
(1R,2R,4R,5S)-4-(6-Chloro-9H-purin-9-yl)-6-oxabicyclo[3.1.0]hex-2-yl]methanol CDCl₃ - - clockss.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for establishing the complete connectivity of the this compound system.

COSY experiments identify proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecule.

HSQC experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of proton and carbon signals.

HMBC experiments show correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire molecular structure, especially in complex derivatives.

These techniques have been instrumental in confirming the stereochemistry of newly synthesized aminocyclopentitols derived from bicyclic vinyl aziridines, which share structural similarities with the 6-oxabicyclo[3.1.0]hexane framework. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound. These techniques measure the vibrational frequencies of chemical bonds within the molecule.

IR Spectroscopy : The IR spectrum of this compound is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1700-1725 cm⁻¹. The presence of the epoxide ring can be identified by its characteristic C-O stretching vibrations. For example, in a related compound, benzyl 2-azabicyclo[2.2.1]hept-5-en-3-one-2-carboxylate, a strong IR absorption is observed at 1700 cm⁻¹. clockss.org

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. The low-frequency vapor phase Raman spectra have been recorded for several related bicyclic systems, including 6-oxabicyclo[3.1.0]hexane, to study their ring-puckering vibrations. researchgate.net

Interactive Data Table: Characteristic IR Absorption Frequencies

Functional Group Vibration Type Typical Wavenumber (cm⁻¹)
Carbonyl (C=O) Stretch 1700-1725
Epoxide (C-O) Stretch 1250
Alkene (C=C) Stretch 1640-1680

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. researchgate.netclockss.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The way the molecule breaks apart upon ionization can help to confirm the presence of the bicyclic ring system and the attached functional groups. For instance, the analysis of mass spectra of cyclic ethers has shown that predictable fragmentation rules can be derived for five- and six-membered rings.

Chromatographic Techniques in Characterization

Chromatographic techniques are essential for the purification and analysis of this compound and its derivatives.

Gas Chromatography (GC) : GC, often coupled with mass spectrometry (GC-MS), is a powerful tool for separating and identifying volatile compounds. researchgate.netresearchgate.netresearchgate.net The retention time in GC can be used for identification when compared to a known standard.

High-Performance Liquid Chromatography (HPLC) : HPLC is used for the purification and analysis of less volatile or thermally unstable compounds. beilstein-journals.orgnih.gov Chiral HPLC, using a chiral stationary phase, can be employed to separate enantiomers of chiral this compound derivatives and determine their enantiomeric excess (ee). beilstein-journals.orgrsc.org

Column Chromatography : Silica gel column chromatography is a fundamental technique used for the purification of synthetic intermediates and final products on a preparative scale. conicet.gov.arconicet.gov.arrsc.org

Thin-Layer Chromatography (TLC) : TLC is a quick and convenient method for monitoring the progress of reactions and for preliminary purity assessment. rsc.org

Stereochemical and Conformational Analysis of this compound Systems

The bicyclic framework of this compound, featuring a fusion of a cyclopropane (B1198618) and a cyclopentenone ring with an oxygen atom at the 6-position, presents a unique and stereochemically rich system. The inherent strain and rigidity of this scaffold significantly influence its three-dimensional structure and, consequently, its chemical reactivity and biological interactions. This section delves into the stereochemical possibilities and the conformational landscape of this class of compounds, drawing upon spectroscopic data and computational studies of the parent system and its derivatives.

The core structure of this compound possesses two chiral centers at the bridgehead carbons, C1 and C5. This gives rise to the possibility of stereoisomers. The fusion of the cyclopropane ring to the five-membered ring can result in either a syn or anti configuration, leading to cis and trans isomers, respectively. In the cis isomer, the two bridgehead hydrogens are on the same side of the five-membered ring, while in the trans isomer, they are on opposite sides. The cis-fused system is generally more stable due to reduced ring strain.

The conformational flexibility of the five-membered ring in the this compound system is significantly restricted by the fused cyclopropane ring and the presence of the double bond. In related saturated 6-oxabicyclo[3.1.0]hexane systems, particularly in the context of nucleoside analogues, the five-membered ring can adopt envelope (E) or twist (T) conformations. These are often described in terms of a pseudorotational cycle, with conformations designated as "North" (N) or "South" (S). The fusion of the cyclopropane ring tends to lock the conformation into a specific region of this cycle.

For the unsaturated this compound system, the planarity enforced by the C3-C4 double bond and the C2 carbonyl group further constrains the conformational possibilities. The five-membered ring is expected to adopt a relatively planar envelope-like conformation, with the C5 atom deflecting out of the plane defined by the other four atoms to alleviate some of the strain from the fused cyclopropane ring.

Detailed conformational analysis of nucleoside analogues containing the 6-oxabicyclo[3.1.0]hexane scaffold has shown that these systems are conformationally restricted. researchgate.net For instance, certain nucleoside analogues are locked into a "North" hemisphere of the pseudorotational cycle. conicet.gov.ar This conformational rigidity is a key feature that can be exploited in the design of biologically active molecules.

While specific spectroscopic data for the parent this compound is not extensively reported in the public domain, analysis of related compounds provides insight into the expected spectral characteristics. The proton and carbon NMR chemical shifts are particularly sensitive to the stereochemistry and conformation of the bicyclic system.

Table 1: Representative ¹H NMR Spectroscopic Data for a Substituted 6-Oxabicyclo[3.1.0]hexane Derivative

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H13.5 - 3.7m-
H53.5 - 3.7m-
CH₂ (exo)1.8 - 2.0m-
CH₂ (endo)1.5 - 1.7m-

Note: Data is generalized from related structures and serves as an illustrative example.

Table 2: Representative ¹³C NMR Spectroscopic Data for a Substituted 6-Oxabicyclo[3.1.0]hexane Derivative

CarbonChemical Shift (ppm)
C=O200 - 210
C3/C4130 - 150
C1/C550 - 60
C240 - 50

Note: Data is generalized from related structures and serves as an illustrative example.

The coupling constants between the bridgehead protons and the adjacent methylene (B1212753) protons in the ¹H NMR spectrum are diagnostic of the dihedral angles and thus provide valuable information about the conformation of the five-membered ring. X-ray crystallographic studies on derivatives of bicyclo[3.1.0]hexane have confirmed the boat-like conformation of the bicyclic system. epa.gov

Computational and Theoretical Studies on 6 Oxabicyclo 3.1.0 Hex 3 En 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in understanding the electronic structure and reactivity of 6-oxabicyclo[3.1.0]hex-3-en-2-one. These computational methods provide insights into the molecule's behavior in chemical reactions, complementing experimental findings.

Complete Active Space Self-Consistent Field (CASSCF) and Multi-reference second-order perturbation theory (CASPT2) are advanced computational methods used to study chemical reactions, particularly those involving excited states and complex electronic structures. researchgate.net For molecules like this compound and its derivatives, these methods are essential for accurately describing the potential energy surfaces of their photochemical and thermal rearrangements. researchgate.net

Research on the analogous compound bicyclo[3.1.0]hex-3-en-2-one demonstrates the power of these methods. CASSCF and CASPT2 calculations have been used to explore its rearrangement to the ketonic tautomer of phenol. researchgate.net These studies predict that on the ground state potential energy surface (S0), the rearrangement occurs in a two-step mechanism. The first step involves the breaking of the internal cyclopropane (B1198618) C-C bond through a high-energy transition state, leading to a singlet intermediate. researchgate.net This intermediate then undergoes a 1,2-hydrogen shift to yield the final product. researchgate.net

Furthermore, these methods have been instrumental in investigating the photochemistry of related bicyclic systems. researchgate.net For instance, in the di-π-methane rearrangement of 4-phenyl-4H-pyran, CASSCF and CASPT2 calculations confirmed a three-step mechanism from the excited triplet state, involving the formation of a phenyl-bridged biradical intermediate. researchgate.net The ability of CASPT2 to handle multi-reference states is particularly crucial for obtaining reliable descriptions of potential energy surfaces for barrierless reactions.

Table 1: CASSCF/CASPT2 Calculated Energy Profile for the Rearrangement of Bicyclo[3.1.0]hex-3-en-2-one

SpeciesRelative Energy (kcal/mol)
Ground State (8)0.0
Triplet State (T1)66.5
Transition State 1 (TS1-So)High Energy
Singlet Intermediate (10-So)25.0
Transition to Product2.7 (barrier from intermediate)
Data sourced from computational studies on the rearrangement of bicyclo[3.1.0]hex-3-en-2-one. researchgate.net

Density Functional Theory (DFT) is another powerful computational tool for elucidating reaction mechanisms. It is often used to study the course of chemical reactions and understand the factors governing their selectivity. researchgate.net For instance, DFT calculations have been successfully applied to understand the regio- and stereoselectivities of dichlorocarbene (B158193) insertions into cyclic hydrocarbons. researchgate.net The reactivity of a specific C-H bond was found to be determined by the ability of the alkyl fragment to delocalize the partial positive charge that builds up during the reaction. researchgate.net

In the context of bicyclic systems, DFT has been used to explore the ring-opening reactions of 4,6-dimethylidenebicyclo[3.1.0]hex-2-ene derivatives. These studies suggested potential singlet-triplet intersections along the reaction paths. researchgate.net DFT calculations have also been instrumental in understanding the photochemical ring expansion of (aza)arenes, leading to the synthesis of valuable 2-oxabicyclo[3.1.0]hex-3-ene derivatives through a cascade diradical recombination strategy. rsc.org

Potential Energy Surface (PES) Analysis of Rearrangement Reactions

The analysis of potential energy surfaces (PES) is fundamental to understanding the pathways of chemical reactions. For this compound and related compounds, PES analysis reveals the energetic landscape connecting reactants, transition states, intermediates, and products.

Computational studies on bicyclo[3.1.0]hex-3-en-2-one have thoroughly explored the ground state (S0) and lowest excited state potential energy surfaces for its rearrangement. researchgate.net The S0 PES shows a two-step mechanism for the thermal rearrangement. researchgate.net In photochemical reactions, the system is excited to a higher electronic state (e.g., T1), and the subsequent relaxation and transformations on the excited-state PES and through crossings to the ground state determine the final products. researchgate.net Theoretical investigations have shown that intersystem crossing is a crucial step in interpreting the mechanisms of photoisomerization for such bicyclic molecules. researchgate.net

Modeling of Solvent Effects on Reaction Intermediates

The solvent environment can significantly influence the stability and reactivity of reaction intermediates. Computational models, such as the Polarizable Continuum Model (PCM), are used to account for these solvent effects.

Studies on the rearrangement of bicyclo[3.1.0]hex-3-en-2-ones to cyclohexa-2,4-dienones have utilized CASSCF calculations in conjunction with the PCM model. researchgate.net These studies aimed to elucidate the electronic nature of the oxyallyl intermediate. The results indicated that the proposed zwitterionic intermediate is only accessible in polar solvents, highlighting the critical role of the solvent in stabilizing charged species. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods are also employed to predict spectroscopic parameters, which can aid in the identification and characterization of molecules. For instance, ab initio and DFT calculations have been used to reexamine the molecular structures and ring-puckering potential energy profiles of bicyclo[3.1.0]hexane and its oxygen analogues, including 6-oxabicyclo[3.1.0]hexane. researchgate.net The results showed that including electron correlation effects is crucial for accurately predicting the geometrical parameters of these bicyclic systems. researchgate.net Furthermore, vibrational frequency calculations for 6-oxabicyclo[3.1.0]hexane have been performed and compared with experimental infrared and Raman spectroscopy data. researchgate.net

Applications in Advanced Organic Synthesis

6-Oxabicyclo[3.1.0]hex-3-en-2-one as a Versatile Synthetic Building Block

The reactivity of this compound stems from the inherent strain of the epoxide ring, making it susceptible to nucleophilic attack. This property is widely exploited to introduce a variety of functional groups and to construct more elaborate molecular scaffolds. The epoxide can be opened under acidic, basic, or neutral conditions, and with a range of nucleophiles, leading to a diverse array of substituted cyclopentane (B165970) derivatives.

The rigid bicyclo[3.1.0]hexane framework of this compound is a key feature, serving as a template for creating conformationally restricted molecules. This is particularly valuable in medicinal chemistry for the synthesis of nucleoside analogues where locking the conformation of the sugar moiety can enhance biological activity. researchgate.netconicet.gov.ar For instance, the scaffold has been instrumental in building prototypes of deoxynucleosides that are conformationally locked in the North hemisphere of the pseudorotational cycle. researchgate.net

The versatility of this building block is further demonstrated by its use in tandem reactions. For example, it can undergo a tandem radical cyclization−intramolecular SN2 reaction to form 3-oxa- and 3-azabicyclo[3.1.0]hexan-2-ones. acs.org Additionally, its derivatives can be transformed into structurally diverse molecular scaffolds in a few steps with high stereoselectivity. nih.gov

Synthesis of Complex Polycyclic Molecules

The unique structure of this compound makes it an ideal starting material for the synthesis of complex polycyclic molecules. The strained ring system can be strategically opened and rearranged to generate intricate molecular architectures.

A notable application is in the synthesis of cycloheptatriene (B165957) derivatives through photochemical ring expansion. rsc.orgrsc.org This method provides an efficient route to these biologically significant molecules. The process involves the conversion of β-(aza)aryl-β-substituted enones, which can be derived from the this compound scaffold, into cycloheptatrienes. rsc.orgrsc.org

Furthermore, the bicyclo[3.1.0]hexane skeleton is a core structural unit in many natural products and small molecule drugs. researchgate.net The use of this compound and its derivatives facilitates the construction of these complex targets. For instance, it has been employed in the synthesis of bi- or tricyclic products through radical addition reactions. acs.org

Development of Conformationally Restricted Systems based on the Scaffold

The rigid 6-oxabicyclo[3.1.0]hexane scaffold is a valuable template for creating conformationally restricted molecules, which are of significant interest in medicinal chemistry and chemical biology. By locking the conformation of a molecule, it is possible to study its specific interactions with biological targets and to enhance its therapeutic properties.

A prime example is the synthesis of conformationally locked carbocyclic nucleosides. researchgate.netconicet.gov.ar The natural antibiotic neplanocin C, which contains an oxabicyclo[3.1.0]hexane system, has inspired the synthesis of numerous pharmacologically relevant carbanucleosides with fixed conformations. researchgate.net These rigid analogues have been crucial in identifying the preferred conformation for drug-enzyme interactions. conicet.gov.ar

The development of these systems often involves the synthesis of nucleoside analogues where the furanose ring is replaced by the bicyclo[3.1.0]hexane system. This restricts the pseudorotational freedom of the sugar moiety, locking it into a specific "North" or "South" conformation. conicet.gov.ar This approach has been used to create analogues of well-known antiviral drugs. researchgate.net

Generation of Analogues and Derivatives with Modified Functionalities

The chemical reactivity of this compound allows for the straightforward generation of a wide range of analogues and derivatives with modified functionalities. The epoxide and ketone moieties serve as handles for introducing diverse substituents and for altering the electronic and steric properties of the molecule.

The epoxide ring can be opened by various nucleophiles to introduce new functional groups. For example, reaction with amines or thiols can lead to the formation of aminocyclopentitols or thiol-incorporated cyclopentanes. mdpi.comresearchgate.net These derivatives are valuable intermediates for the synthesis of biologically active compounds, including glycosidase inhibitors. researchgate.net

Furthermore, the ketone group can be modified through standard carbonyl chemistry. For instance, reduction of the ketone can yield the corresponding alcohol, which can be further functionalized. The double bond in the cyclopentenone ring also offers a site for various addition reactions. The synthesis of analogues of the marine oxylipin agardhilactone showcases the utility of this scaffold in creating structural diversity. clockss.org

Design of Precursors for Downstream Chemical Transformations

Due to its inherent reactivity, this compound and its derivatives are excellent precursors for a variety of downstream chemical transformations. The strained bicyclic system can be selectively manipulated to generate reactive intermediates that can then be trapped to form more complex products.

One key application is in the generation of diradical intermediates. Thermal or photochemical activation can lead to the opening of the three-membered ring, forming a diradical species that can undergo subsequent rearrangements or additions. researchgate.net This has been computationally studied in the rearrangement of bicyclo[3.1.0]hex-3-en-2-one to the ketonic tautomer of phenol. researchgate.net

The compound also serves as a precursor for various cycloaddition reactions. For example, it can be used to generate intermediates for [3+2]-cycloadditions, leading to the formation of 8-aza- and 8-oxabicyclo[3.2.1]octanes. uni-regensburg.de Additionally, it is a valuable starting material for the synthesis of other reactive building blocks, such as bicyclic vinyl aziridines, which are precursors to aminocyclopentitols. mdpi.com

Future Directions and Emerging Research Avenues

Innovations in Green Chemistry Approaches for Synthesis

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For 6-oxabicyclo[3.1.0]hex-3-en-2-one and its derivatives, research is increasingly focused on green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.

Key innovations in this area include biocatalysis and photochemistry. Biocatalytic methods, employing enzymes or whole-cell systems, offer high selectivity and efficiency under mild reaction conditions. researchgate.net For instance, enzymatic cascades are being explored for the selective synthesis of related epoxy ketones. researchgate.net The use of enzymes like monooxygenases can facilitate the stereoselective epoxidation of cyclopentenone precursors, a crucial step in forming the 6-oxabicyclo[3.1.0]hexane core.

Photochemical synthesis is another promising green approach. Visible-light-promoted reactions, in particular, provide an energy-efficient way to construct the bicyclic system. organic-chemistry.org For example, a visible-light-driven dearomative ring expansion of certain aromatic compounds has been shown to produce 2-oxabicyclo[3.1.0]hex-3-ene derivatives. rsc.orgrsc.org These methods often proceed at ambient temperature and can be highly atom-economical. rsc.org The photochemical conversion of pyridinium (B92312) salts has also been utilized to create analogous bicyclic vinyl aziridines, highlighting the potential of light-mediated reactions in synthesizing such strained ring systems. researchgate.netresearchgate.netmdpi.com

Exploration of Novel Reactivity and Unconventional Transformations

The inherent ring strain and the presence of multiple functional groups in this compound make it a fertile ground for discovering new chemical reactions. Researchers are moving beyond predictable transformations to explore novel reactivity patterns.

One area of focus is the photochemical rearrangement of the bicyclic system. researchgate.net Upon irradiation, these compounds can undergo complex rearrangements to form diverse molecular architectures. researchgate.net For instance, computational studies have explored the thermal and photochemical rearrangement of bicyclo[3.1.0]hex-3-en-2-one to the ketonic tautomer of phenol, suggesting the formation of diradical intermediates. researchgate.net

Ring-opening reactions of the epoxide and cyclopropane (B1198618) moieties are also a source of novel transformations. researchgate.net These reactions can be triggered by various reagents and conditions, leading to a wide array of functionalized cyclopentane (B165970) and cyclohexane (B81311) derivatives. The use of transition metal catalysts in these ring-opening reactions is a particularly active area of research, offering precise control over the reaction outcome. Furthermore, the development of cascade reactions, where multiple bonds are formed in a single operation, is a key strategy for increasing synthetic efficiency. A cascade diradical recombination strategy for 1,3-dienones has been developed to synthesize 2-oxabicyclo[3.1.0]hex-3-ene derivatives. rsc.org

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms and predicting chemical reactivity. For a molecule as complex as this compound, computational modeling provides insights that are often difficult to obtain through experimental means alone.

High-level quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods like CASSCF and CASPT2, are being used to map the potential energy surfaces of reactions involving this bicyclic ketone. researchgate.net These studies can identify transition states, intermediates, and the energetic barriers associated with different reaction pathways. For example, computational studies have provided evidence for the formation of a diradical intermediate in the photochemical rearrangement of bicyclo[3.1.0]hex-3-en-2-one, challenging previous assumptions of a zwitterionic intermediate. researchgate.net

Furthermore, computational models are being employed to understand the stereoselectivity of reactions involving the 6-oxabicyclo[3.1.0]hexane scaffold. By modeling the interactions between the substrate, reagents, and catalysts, researchers can predict and explain the observed stereochemical outcomes. This deeper mechanistic understanding is crucial for designing more efficient and selective synthetic routes. For instance, DFT calculations have been used to study the regio- and stereoselectivity of dichlorocarbene (B158193) insertions into related cyclic hydrocarbons. researchgate.net

Development of New Synthetic Methodologies for Scaffold Diversification

The development of new synthetic methods to modify the this compound core is essential for creating a diverse library of related compounds for various applications, including drug discovery.

One approach is the functionalization of the existing scaffold. This can involve reactions that target the ketone, the double bond, or the C-H bonds of the bicyclic system. For example, the development of catalytic C-H activation methods would allow for the direct introduction of new functional groups at positions that are otherwise difficult to access.

Another strategy is to develop methods for the synthesis of substituted analogs of this compound. This can be achieved by starting with substituted cyclopentenones or by developing new cyclopropanation and epoxidation reactions that tolerate a wider range of functional groups. For instance, iridium-catalyzed asymmetric cyclopropanation of sulfoxonium ylides has been explored for producing related bicyclo[3.1.0]hexane derivatives. liverpool.ac.uk The transformation of readily available phenylsulfonyl lactone building blocks has also been shown to produce structurally diverse molecular scaffolds with high stereoselectivity. nih.gov

The table below summarizes some of the approaches for scaffold diversification:

Methodology Description Potential Products
Catalytic C-H Activation Direct functionalization of C-H bonds on the bicyclic core.Substituted this compound derivatives.
Asymmetric Catalysis Enantioselective synthesis of chiral derivatives.Optically active bicyclic ketones.
Ring-Expansion Reactions Expansion of the five- or three-membered rings.Fused heterocyclic and carbocyclic systems.
Multi-component Reactions Combining multiple starting materials in a single step.Highly functionalized and complex molecular architectures.

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic discoveries from the laboratory to larger-scale production is a significant challenge. Flow chemistry and automated synthesis are emerging as powerful technologies to address this issue by enabling more efficient, safer, and scalable chemical processes.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for the synthesis of this compound and its derivatives. rsc.orgacs.org These include precise control over reaction parameters such as temperature and pressure, enhanced heat and mass transfer, and the ability to safely handle hazardous reagents and intermediates. rsc.orgacs.org The continuous-flow microreactor technique has been shown to significantly shorten the synthesis time for other bicyclic esters. researchgate.net

Automated synthesis platforms, which combine robotics with software control, can accelerate the discovery and optimization of new reactions. beilstein-journals.org These systems can perform a large number of experiments in a high-throughput fashion, allowing for the rapid screening of reaction conditions and catalysts. ku.edu The integration of automated synthesis with flow chemistry can create powerful platforms for the on-demand synthesis of a wide range of compounds based on the this compound scaffold.

The table below highlights the key benefits of integrating these modern technologies:

Technology Key Advantages Impact on Synthesis
Flow Chemistry Precise control, improved safety, scalability. rsc.orgacs.orgMore efficient and reproducible synthesis, easier scale-up.
Automated Synthesis High-throughput screening, rapid optimization. beilstein-journals.orgAccelerated discovery of new reactions and optimal conditions.
Integrated Systems On-demand synthesis, streamlined workflow.Rapid generation of compound libraries for screening.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-Oxabicyclo[3.1.0]hex-3-en-2-one, and how can reaction conditions be optimized for academic-scale synthesis?

  • Methodological Answer : The compound is typically synthesized via epoxidation of 3-cyclopenten-1-one using m-CPBA in dichloromethane (DCM) under controlled temperatures (0–25°C). Optimization involves adjusting stoichiometry (1:1.2 substrate-to-oxidizer ratio), solvent polarity, and reaction time (4–12 hrs) to maximize yield (60–75%) while minimizing side reactions like over-oxidation. Catalytic additives (e.g., NaHCO₃) can stabilize reactive intermediates. Purification via column chromatography (silica gel, hexane/EtOAc) is critical .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Distinctive signals for the epoxide ring (δ 3.5–4.2 ppm for protons; δ 50–60 ppm for carbons) and carbonyl group (δ 175–185 ppm).
  • IR : Strong C=O stretch at ~1750 cm⁻¹ and epoxide C-O-C at ~1250 cm⁻¹.
  • MS (EI) : Molecular ion peak at m/z 112 (C₅H₆O₂⁺). Cross-validate with computational methods (DFT) for structural confirmation .

Q. What are the common functionalization reactions of this compound, and how do reaction mechanisms differ under acidic vs. basic conditions?

  • Methodological Answer :

  • Nucleophilic ring-opening : In basic conditions (e.g., NaOMe/MeOH), epoxide oxygen attacks nucleophiles (e.g., amines, alcohols), yielding diastereomeric diols. Under acidic conditions (e.g., H₂SO₄), protonation of the epoxide facilitates carbocation formation, leading to regioselective products.
  • Reduction : LiAlH₄ selectively reduces the carbonyl group to a secondary alcohol, while NaBH₄ requires activation (e.g., CeCl₃) for similar outcomes .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, MD simulations) predict regioselectivity in epoxide ring-opening reactions of this compound?

  • Methodological Answer :

  • Step 1 : Optimize geometry using B3LYP/6-31G(d) to model transition states for nucleophilic attack.
  • Step 2 : Calculate activation energies for pathways (e.g., axial vs. equatorial attack) to identify kinetically favored products.
  • Step 3 : Validate predictions with experimental kinetic studies (e.g., monitoring reaction progress via in-situ IR). Discrepancies may arise from solvent effects not fully captured in simulations .

Q. What experimental strategies address contradictions in reported yields for large-scale syntheses of this compound?

  • Methodological Answer :

  • Hypothesis Testing : Compare batch vs. flow reactors (from ) to assess mixing efficiency and thermal gradients.
  • Data Reconciliation : Use Design of Experiments (DoE) to isolate variables (e.g., oxidizer purity, solvent drying). For example, trace water in DCM may hydrolyze m-CPBA, reducing yield.
  • Case Study : A 20% yield drop at >10 g scale was traced to inadequate quenching; adding aqueous Na₂S₂O₃ improved consistency .

Q. How does the stereoelectronic profile of this compound influence its reactivity in Diels-Alder cycloadditions?

  • Methodological Answer :

  • Electronic Analysis : The electron-deficient carbonyl group enhances dienophile activity. Substituent effects (e.g., ester groups) can modulate reactivity (Hammett σ values).
  • Steric Effects : The bicyclic structure imposes torsional strain, favoring endo transition states. Kinetic studies (variable-temperature NMR) and X-ray crystallography of adducts validate these models .

Guidance for Rigorous Research Design

  • FINER Criteria : Ensure questions are F easible (lab resources), I nteresting (novel mechanistic insights), N ovel (understudied derivatives), E thical (non-hazardous protocols), and R elevant (drug discovery applications) .
  • Contradiction Resolution : Use triangulation (experimental, computational, literature data) to validate findings. For example, inconsistent NMR shifts may arise from solvent polarity differences; replicate experiments in deuterated solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.